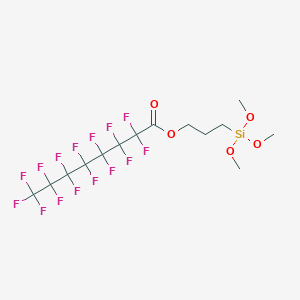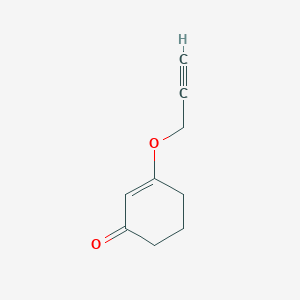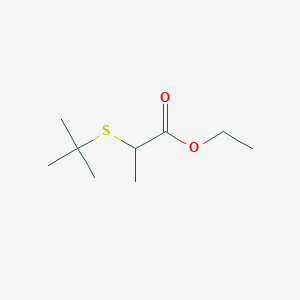![molecular formula C12H22O3 B14348127 Ethyl 2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate CAS No. 92037-87-1](/img/structure/B14348127.png)
Ethyl 2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate is an organic compound belonging to the ester family Esters are known for their pleasant odors and are often used in fragrances and flavorings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
R-COOH+C2H5OH→R-COO-C2H5+H2O
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps like distillation and recrystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Acidic or basic conditions can facilitate nucleophilic substitution.
Major Products
Oxidation: Formation of a ketone.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted esters or acids.
Aplicaciones Científicas De Investigación
Ethyl 2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The hydroxyethyl group may interact with enzymes, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simpler ester with a similar functional group but lacking the cyclobutyl ring.
Methyl butyrate: Another ester with a different alkyl group and structure.
Isopropyl butyrate: An ester with a branched alkyl group.
Uniqueness
Ethyl 2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate is unique due to its cyclobutyl ring and hydroxyethyl group, which confer distinct chemical and physical properties
Propiedades
Número CAS |
92037-87-1 |
|---|---|
Fórmula molecular |
C12H22O3 |
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
ethyl 2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate |
InChI |
InChI=1S/C12H22O3/c1-5-15-11(14)7-9-6-10(8(2)13)12(9,3)4/h8-10,13H,5-7H2,1-4H3 |
Clave InChI |
OFWUUGBZTLFMAW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1CC(C1(C)C)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N-dipropyl-6,7,8,9-tetrahydrobenzo[g][1]benzofuran-8-amine](/img/structure/B14348063.png)
![(Dibenzo[b,d]furan-2-yl)(2,4-dichlorophenyl)methanone](/img/structure/B14348071.png)
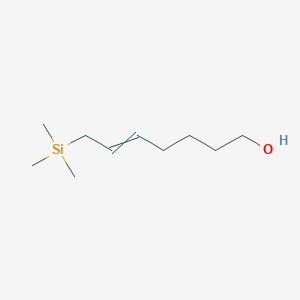
methanone](/img/structure/B14348083.png)
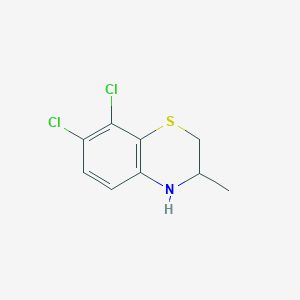
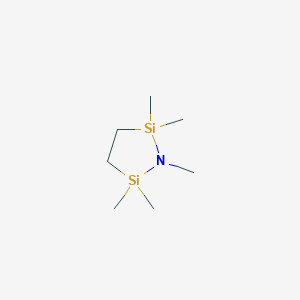
![3-[(2-Methoxyethoxy)methoxy]propanal](/img/structure/B14348098.png)
![6-Cyclopentylpyrazolo[1,5-a]pyrimidine](/img/structure/B14348099.png)
![2,2'-[(Diethylstannanediyl)bis(oxycarbonyl)]diphenol](/img/structure/B14348100.png)
